

Spectroscopic Analysis of CAS 100402-41-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound with CAS number 100402-41-3. The chemical identity of this compound is (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane, with a molecular formula of C₂₀H₃₂O₃Si. As of the time of this writing, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document serves as a predictive guide, outlining the expected spectroscopic characteristics based on its chemical structure and providing detailed, generalized protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for CAS 100402-41-3 based on its known chemical structure. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Multiplet	3H	Aromatic protons
~ 4.0 - 4.5	Multiplet	1H	CH-O
~ 3.5	Singlet	3H	OCH ₃
~ 2.8 - 3.2	Multiplet	1H	Isopropyl CH
~ 1.5 - 2.5	Multiplet	~10H	Aliphatic CH and CH ₂ in ring system
~ 1.2 - 1.4	Doublet	6H	Isopropyl CH₃
~ 0.9 - 1.1	Singlet	3H	Ring CH₃
~ 0.8 - 1.0	Singlet	3H	Ring CH₃
Variable	Broad Singlet	1H	Si-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)	Assignment
~ 120 - 150	Aromatic C
~ 70 - 80	CH-O
~ 50 - 60	OCH₃
~ 20 - 50	Aliphatic CH, CH ₂ , CH ₃
~ 20 - 30	Isopropyl C

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3200	Broad	O-H stretch (Si-OH)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2960 - 2850	Strong	Aliphatic C-H stretch
~ 1600, 1450	Medium-Weak	Aromatic C=C stretch
~ 1250 - 1000	Strong	C-O and Si-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	lon
348.2	[M] ⁺ (Molecular Ion)
333.2	[M - CH ₃] ⁺
317.2	[M - OCH ₃]+
289.2	[M - C ₃ H ₇ O] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as CAS 100402-41-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key analyte signals.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]
- If necessary, filter the solution to remove any particulate matter.[1]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T1 relaxation time) and a 90° pulse angle are used.[2]
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time will be necessary compared to ¹H NMR.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
 - Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and determine the multiplicities of the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

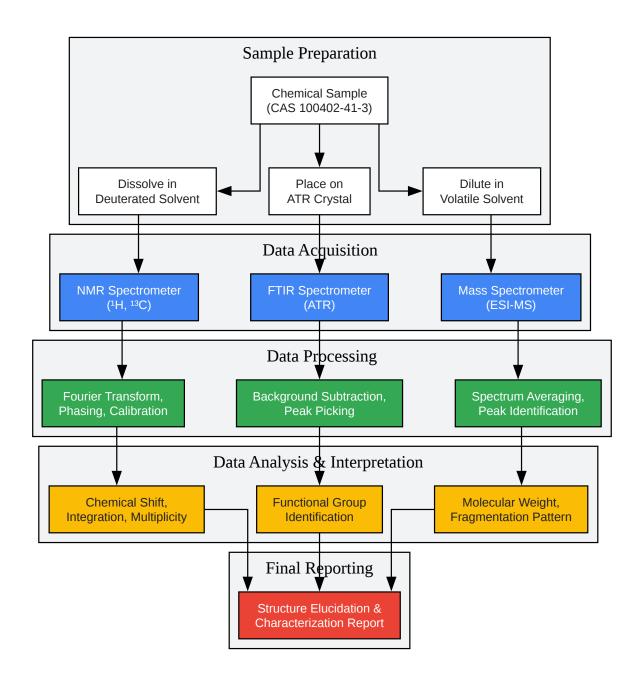
This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for solid samples.[3]

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1][4]
 - Place a small amount of the solid sample directly onto the ATR crystal.[1][4]
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for many organic molecules.[5]

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent system,
 such as a mixture of methanol, acetonitrile, and/or water.[6] The solvent should be volatile


and compatible with the ESI process.

- A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote protonation ([M+H]+) or deprotonation ([M-H]-), respectively.
- Filter the sample solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter before introduction to the mass spectrometer.
- Instrument Setup and Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography (LC) system.
 - Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
 - Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the charged droplets to form gas-phase ions.[6][7]
 - Acquire the mass spectrum over a suitable m/z range. The instrument can be operated in either positive or negative ion detection mode.
- Data Processing:
 - Identify the molecular ion peak (e.g., [M+H]+, [M-H]−, or M+¹).
 - Analyze the fragmentation pattern, if any, to gain further structural information.
 - Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. books.rsc.org [books.rsc.org]
- 3. edinst.com [edinst.com]
- 4. agilent.com [agilent.com]
- 5. Electrospray ionization Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization Creative Proteomics [creative-proteomics.com]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of CAS 100402-41-3: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b560791#cas-100402-41-3-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com